Cas no 2171691-45-3 (1-(5-aminopyridin-2-yl)azetidine-2-carboxamide)

1-(5-aminopyridin-2-yl)azetidine-2-carboxamide 化学的及び物理的性質
名前と識別子
-
- 1-(5-aminopyridin-2-yl)azetidine-2-carboxamide
- EN300-1281028
- 2171691-45-3
-
- インチ: 1S/C9H12N4O/c10-6-1-2-8(12-5-6)13-4-3-7(13)9(11)14/h1-2,5,7H,3-4,10H2,(H2,11,14)
- InChIKey: DPZGNQBRNUOCQI-UHFFFAOYSA-N
- ほほえんだ: O=C(C1CCN1C1C=CC(=CN=1)N)N
計算された属性
- せいみつぶんしりょう: 192.10111102g/mol
- どういたいしつりょう: 192.10111102g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 233
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 85.2Ų
- 疎水性パラメータ計算基準値(XlogP): -0.3
1-(5-aminopyridin-2-yl)azetidine-2-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1281028-1.0g |
1-(5-aminopyridin-2-yl)azetidine-2-carboxamide |
2171691-45-3 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-1281028-2500mg |
1-(5-aminopyridin-2-yl)azetidine-2-carboxamide |
2171691-45-3 | 2500mg |
$1931.0 | 2023-10-01 | ||
Enamine | EN300-1281028-100mg |
1-(5-aminopyridin-2-yl)azetidine-2-carboxamide |
2171691-45-3 | 100mg |
$867.0 | 2023-10-01 | ||
Enamine | EN300-1281028-50mg |
1-(5-aminopyridin-2-yl)azetidine-2-carboxamide |
2171691-45-3 | 50mg |
$827.0 | 2023-10-01 | ||
Enamine | EN300-1281028-250mg |
1-(5-aminopyridin-2-yl)azetidine-2-carboxamide |
2171691-45-3 | 250mg |
$906.0 | 2023-10-01 | ||
Enamine | EN300-1281028-500mg |
1-(5-aminopyridin-2-yl)azetidine-2-carboxamide |
2171691-45-3 | 500mg |
$946.0 | 2023-10-01 | ||
Enamine | EN300-1281028-5000mg |
1-(5-aminopyridin-2-yl)azetidine-2-carboxamide |
2171691-45-3 | 5000mg |
$2858.0 | 2023-10-01 | ||
Enamine | EN300-1281028-10000mg |
1-(5-aminopyridin-2-yl)azetidine-2-carboxamide |
2171691-45-3 | 10000mg |
$4236.0 | 2023-10-01 | ||
Enamine | EN300-1281028-1000mg |
1-(5-aminopyridin-2-yl)azetidine-2-carboxamide |
2171691-45-3 | 1000mg |
$986.0 | 2023-10-01 |
1-(5-aminopyridin-2-yl)azetidine-2-carboxamide 関連文献
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855
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Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
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Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511
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Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
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Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
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Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
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10. A catalytic multicomponent coupling reaction for the enantioselective synthesis of spiroacetals†Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
1-(5-aminopyridin-2-yl)azetidine-2-carboxamideに関する追加情報
1-(5-Aminopyridin-2-yl)azetidine-2-carboxamide (CAS No. 2171691-45-3)
1-(5-Aminopyridin-2-yl)azetidine-2-carboxamide is a compound with the CAS registry number 2171691-45-3, representing a unique chemical entity with potential applications in various fields, including pharmaceuticals and materials science. This compound is characterized by its azetidine ring, a four-membered cyclic amine, which contributes to its structural stability and reactivity. The presence of the 5-amino-pyridine moiety further enhances its functional versatility, making it a promising candidate for targeted chemical modifications and biological assays.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of 1-(5-Aminopyridin-2-yl)azetidine-2-carboxamide through multi-step processes, often involving coupling reactions and selective functional group transformations. Researchers have demonstrated that this compound exhibits modest to significant biological activity in preliminary assays, particularly in the context of enzyme inhibition and receptor binding studies. Its structural features, including the pyridine ring and the carboxamide group, suggest potential applications in drug design, where such motifs are frequently employed to modulate pharmacokinetic properties and bioavailability.
The azetidine ring in this compound is of particular interest due to its rigidity and ability to form stable interactions with biological targets. Recent studies have highlighted the importance of such small rings in medicinal chemistry, as they can serve as scaffolds for creating molecules with enhanced potency and selectivity. The 5-amino-pyridine substituent further diversifies the compound's chemical profile, offering opportunities for additional functionalization and optimization.
In terms of applications, 1-(5-Aminopyridin-2-yl)azetidine-2-carboxamide has shown promise in early-stage research as a potential lead compound for drug discovery programs targeting specific therapeutic areas. For instance, its ability to inhibit certain kinases or modulate receptor activity has been explored in preclinical models. While more extensive testing is required to validate its efficacy and safety profiles, the compound represents a valuable addition to the arsenal of tools available to researchers in the field.
From a synthetic perspective, the preparation of CAS No. 2171691-45-3 involves a sequence of well-established reactions, including nucleophilic substitutions, amidations, and cyclizations. The use of modern catalytic methods has significantly improved the yield and purity of this compound, making it more accessible for large-scale studies. Furthermore, computational modeling techniques have been employed to predict its physicochemical properties and optimize its structure for desired biological outcomes.
In conclusion, 1-(5-Aminopyridin-2-yl)azetidine-2-carboxamide (CAS No. 2171691-45) stands out as a versatile and intriguing molecule with diverse applications across multiple disciplines. Its unique combination of structural features positions it as a valuable asset for both academic research and industrial development efforts. As ongoing investigations continue to uncover its full potential, this compound is poised to play an increasingly important role in advancing our understanding of chemical biology and therapeutic development.
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